molecular formula C14H11F4N3O2S B2462021 N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899948-69-7

N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2462021
CAS RN: 899948-69-7
M. Wt: 361.31
InChI Key: IEUNAIKPQGQRJR-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that has been studied for its potential as a SecA inhibitor . SecA is a key component of the bacterial Sec-dependent secretion machinery and is considered a promising antibacterial drug target .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to develop inhibitors of SecA . The synthesis process involves the creation of 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a 6-oxo-1,6-dihydropyrimidine-5-carbonitrile core, which is essential for its potential inhibitory activity .

Scientific Research Applications

Improved Synthesis and Biological Applications

The research on analogues of this compound, like the synthesis and evaluation of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its derivatives, demonstrates their utility in predicting antitumor efficacy of drugs like gemcitabine. These compounds, through specific binding to human equilibrative nucleoside transporter 1 (hENT1), offer insights into the potential antitumor efficacy, making them valuable in cancer research and therapy planning (Robins et al., 2010).

Herbicidal Activity

Another area of application involves the synthesis of derivatives with herbicidal activities. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were found to exhibit significant herbicidal activity against various dicotyledonous weeds, demonstrating the compound's utility in agricultural research and potential for development into new herbicides (Wu et al., 2011).

Anticancer and Anticonvulsant Properties

The compound's derivatives have been studied for their potential in treating various diseases. For example, benzothiazole derivatives have shown promising anticonvulsant activities in preclinical models, indicating their potential as new treatments for epilepsy (Liu et al., 2016). Similarly, imidazothiadiazole analogs have been evaluated for their anticancer properties, showcasing the versatility of this compound's framework in designing new therapeutic agents (Abu-Melha, 2021).

Imaging and Diagnostic Applications

Furthermore, fluorinated derivatives of this compound, like [(18)F]Fluoromethyl-PBR28, have been developed as potential radiotracers for imaging neuroinflammation in rat models using positron emission tomography (PET). This application highlights the compound's relevance in neurology and diagnostics, offering tools for better understanding and monitoring of neuroinflammatory conditions (Moon et al., 2014).

Mechanism of Action

This compound is being studied for its potential as a SecA inhibitor . SecA is an ATPase-driven “motor” that couples the hydrolysis of ATP to the stepwise translocation of preproteins across the bacterial cytoplasmic membrane . Inhibiting SecA could potentially disrupt this process and have antimicrobial effects .

Future Directions

The development of SecA inhibitors, including this compound, is part of a broader effort to address the urgent risk posed by the continuous emergence of drug-resistant strains of bacteria . Future research will likely continue to explore and optimize this and other potential SecA inhibitors .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O2S/c15-9-3-1-8(2-4-9)6-19-12(23)7-24-13-20-10(14(16,17)18)5-11(22)21-13/h1-5H,6-7H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUNAIKPQGQRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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